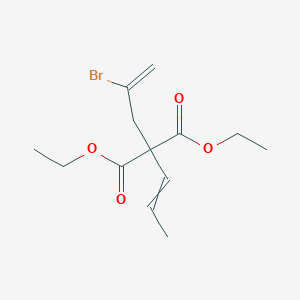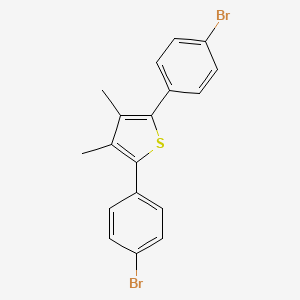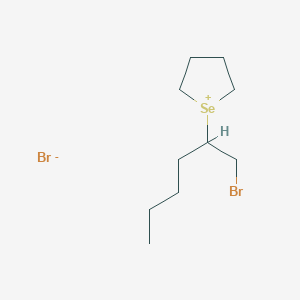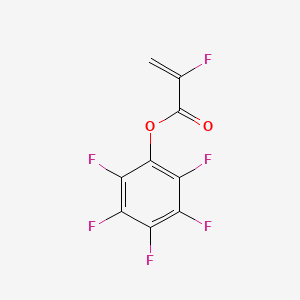
Pentafluorophenyl 2-fluoroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorophenyl 2-fluoroprop-2-enoate is a fluorinated aromatic ester compound with the chemical formula C9H3F5O2. It is known for its high volatility and good solubility in organic solvents. This compound is widely used in organic synthetic chemistry and has applications in various fields such as pharmaceuticals, coatings, and enzyme immobilization .
Preparation Methods
Pentafluorophenyl 2-fluoroprop-2-enoate can be synthesized by reacting pentafluorophenol with acrylic acid under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Pentafluorophenyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Diels-Alder Reactions: The compound can participate in Diels-Alder reactions, forming complex cyclic structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentafluorophenyl 2-fluoroprop-2-enoate has several scientific research applications:
Chemistry: It is used as a crosslinking agent and a monomer in polymer synthesis.
Biology: The compound is utilized in enzyme immobilization and protein mimicry studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of coatings and other materials
Mechanism of Action
The mechanism of action of pentafluorophenyl 2-fluoroprop-2-enoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or proteins, altering their activity. The compound’s fluorinated aromatic structure allows it to participate in various chemical reactions, influencing its behavior and effects .
Comparison with Similar Compounds
Pentafluorophenyl 2-fluoroprop-2-enoate can be compared with other similar compounds such as:
Pentafluorophenyl esters: These compounds have similar structures and reactivity but may differ in their specific applications and properties.
Patiromer sorbitex calcium: This compound shares some structural similarities but is used primarily as a potassium binder in medical applications.
The uniqueness of this compound lies in its versatility and wide range of applications across different fields.
Properties
CAS No. |
114589-63-8 |
|---|---|
Molecular Formula |
C9H2F6O2 |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C9H2F6O2/c1-2(10)9(16)17-8-6(14)4(12)3(11)5(13)7(8)15/h1H2 |
InChI Key |
BMCZFRLMABFVMN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


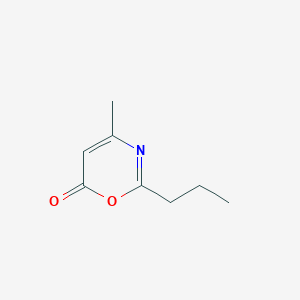
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
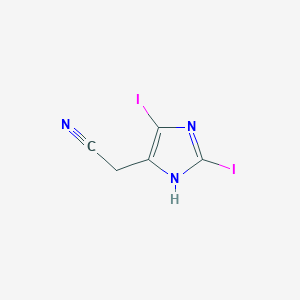
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
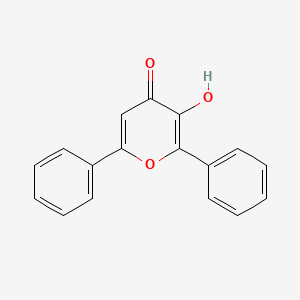
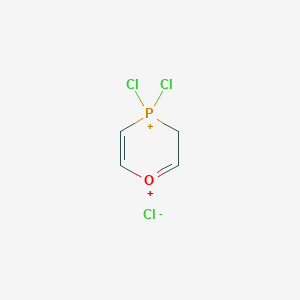
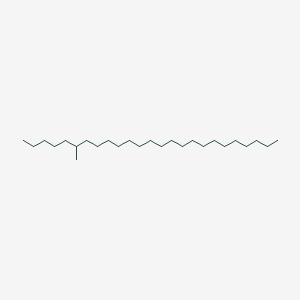
![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
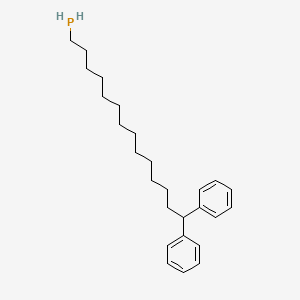
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)
